molecular formula C9H14O3 B1310700 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol CAS No. 4946-64-9

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

Cat. No. B1310700
CAS RN: 4946-64-9
M. Wt: 170.21 g/mol
InChI Key: JIUBMXRFHNWVNQ-UHFFFAOYSA-N
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Description

The compound 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is a chemical that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. This structure is often found in various natural products and synthetic compounds that are of interest due to their diverse chemical properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes can lead to the efficient synthesis of polysubstituted furans . Another approach involves the reaction of propargyl alcohols and terminal alkynes under different conditions, which can selectively form polysubstituted furans . These methods highlight the versatility and atom-economical nature of furan synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex and diverse. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in novel biobased furan polyesters with specific molecular weights and structures . Additionally, the crystal structure of related compounds, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has been characterized by single-crystal X-ray diffraction, revealing intricate details like intramolecular hydrogen bonds and weak pi-pi interactions .

Chemical Reactions Analysis

Furan and its derivatives undergo various chemical reactions. The one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from related furan compounds using K10 montmorillonite under solvent-free conditions is an example of a chemical reaction involving furan derivatives . The kinetics of reactions of furan and alkylfurans with OH radicals have also been studied, showing the formation of unsaturated 1,4-dicarbonyls and other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block results in materials with specific physical properties, which are affected by the number of methylene units in the dicarboxylic segments . The host-guest complexes of furan-2,5-diylbis(diphenylmethanol) with various solvents demonstrate the importance of hydrogen bonding in determining the physical properties of these compounds .

Scientific Research Applications

Asymmetric Synthesis and Cytotoxicity Studies

The compound has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. These spiroketals, upon further processing, yielded compounds with potential cytotoxicity against cancer cell lines, highlighting their application in the development of anticancer agents (Meilert, Pettit, & Vogel, 2004).

Structural Analysis and Theoretical Investigations

Another study focused on the structural analysis and theoretical investigation of related tetraketones, providing insights into their chemical behavior, structural characteristics, and potential applications in materials science (Lopes Silva et al., 2018).

Synthesis of Polysubstituted Furans

Research has explored the synthesis of polysubstituted furans, revealing efficient methodologies for creating compounds with diverse functionalities. This work contributes to the field of organic synthesis, offering pathways to novel furan derivatives with potential applications in various chemical industries (Xu, Huang, & Zhong, 2006).

Photophysical Properties

The photophysical properties of furan derivatives have been studied for their potential use in sensing applications. Compounds exhibiting color changes in the presence of metal ions highlight the use of furan derivatives as sensors and in the development of detection systems (Kumar et al., 2015).

Photochromic Properties

Furan derivatives have also been investigated as precursors to photochromic compounds. Their ability to change color upon UV irradiation suggests applications in materials science, particularly in the development of smart materials and optical devices (Aiken et al., 2014).

Green Chemistry Approaches

The synthesis of furan-3-carboxylic and related esters via green chemistry approaches, such as direct palladium iodide-catalyzed oxidative carbonylation, illustrates the commitment to environmentally friendly synthetic methods. This research supports the advancement of sustainable chemistry practices (Gabriele et al., 2012).

Safety And Hazards

Furan and its derivatives can be toxic and may be carcinogenic in humans . Safety measures should be taken when handling these compounds, including avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future directions of research and development in this field could potentially expand these applications further .

properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUBMXRFHNWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461877
Record name 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

CAS RN

4946-64-9
Record name 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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